molecular formula C8H16ClNO3 B13043303 2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride

Cat. No.: B13043303
M. Wt: 209.67 g/mol
InChI Key: BNOJOTSEJBLTEP-UHFFFAOYSA-N
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Description

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl It is a derivative of acetic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride typically involves the reaction of pyrrolidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring attacks the carbon atom of the ethyl chloroacetate, resulting in the formation of the ester. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using dilute hydrochloric acid or sulfuric acid under reflux conditions.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

    Hydrolysis: Produces acetic acid and ethanol.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Oxidation: Forms pyrrolidone derivatives.

Scientific Research Applications

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Pyrrolidone: An oxidized derivative of pyrrolidine.

    Ethyl acetate: A simple ester used as a solvent and reagent.

Uniqueness

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride is unique due to the presence of both the pyrrolidine ring and the ester group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl 2-pyrrolidin-3-yloxyacetate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)6-12-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H

InChI Key

BNOJOTSEJBLTEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1CCNC1.Cl

Origin of Product

United States

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